Aluminum 3,6-dichloro-o-anisate
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Overview
Description
Aluminum 3,6-dichloro-o-anisate is a chemical compound with the molecular formula 3C8H5Cl2O3.Al. It is known for its unique structure, which includes aluminum coordinated with three molecules of 3,6-dichloro-o-anisate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum 3,6-dichloro-o-anisate typically involves the reaction of aluminum salts with 3,6-dichloro-o-anisic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
AlCl3+3C8H5Cl2O3→Al(3C8H5Cl2O3)
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where aluminum salts and 3,6-dichloro-o-anisic acid are mixed in precise stoichiometric ratios. The reaction is monitored for temperature, pressure, and pH to optimize yield and purity. The product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: The compound can be reduced under specific conditions to yield dechlorinated products.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Dechlorinated anisate derivatives.
Substitution: Various substituted anisates depending on the reagents used.
Scientific Research Applications
Aluminum 3,6-dichloro-o-anisate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Aluminum 3,6-dichloro-o-anisate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
- Aluminum 3,5-dichloro-o-anisate
- Aluminum 3,4-dichloro-o-anisate
- Aluminum 3,6-dichloro-p-anisate
Comparison: Aluminum 3,6-dichloro-o-anisate is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
89935-92-2 |
---|---|
Molecular Formula |
C24H15AlCl6O9 |
Molecular Weight |
687.1 g/mol |
IUPAC Name |
aluminum;3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/3C8H6Cl2O3.Al/c3*1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h3*2-3H,1H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
PJLOOOCCJYTGIL-UHFFFAOYSA-K |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Al+3] |
Origin of Product |
United States |
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